![molecular formula C25H27N2O5P B14381604 Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate CAS No. 89822-78-6](/img/structure/B14381604.png)
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group attached to a phenyl ring substituted with benzamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphite with a suitable benzamido-substituted benzyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can target the benzamido groups or the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphonate interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mécanisme D'action
The mechanism by which Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The benzamido groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.
Benzamido-substituted benzyl halides: Precursors in the synthesis of Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate.
Phosphonic acids: Oxidation products of phosphonate esters with similar chemical properties.
Uniqueness
This compound is unique due to its combination of phosphonate and benzamido functionalities, which confer distinct reactivity and binding properties. This makes it a valuable compound for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
89822-78-6 |
|---|---|
Formule moléculaire |
C25H27N2O5P |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
N-[3-benzamido-2-(diethoxyphosphorylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H27N2O5P/c1-3-31-33(30,32-4-2)18-21-22(26-24(28)19-12-7-5-8-13-19)16-11-17-23(21)27-25(29)20-14-9-6-10-15-20/h5-17H,3-4,18H2,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
CBZNEZAOAMBBHX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


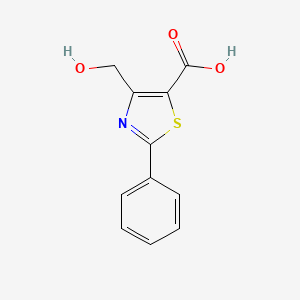
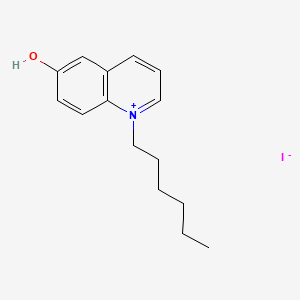

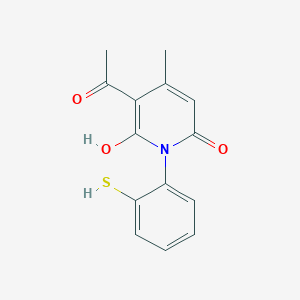
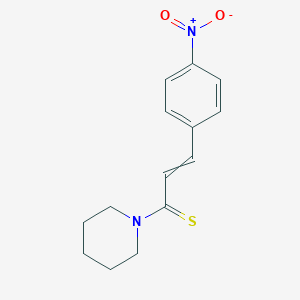
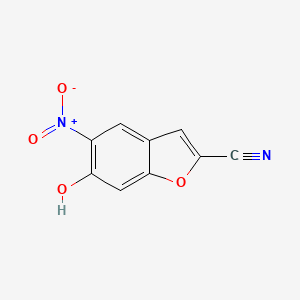
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
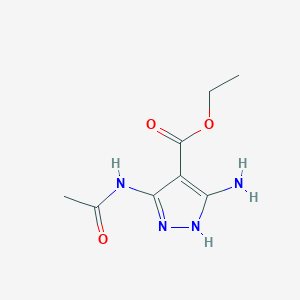
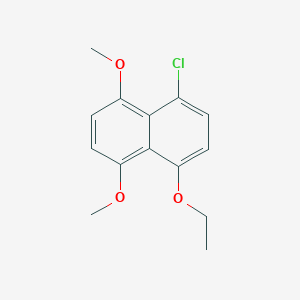
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
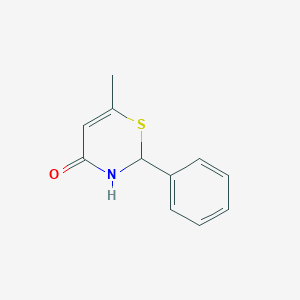
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)

